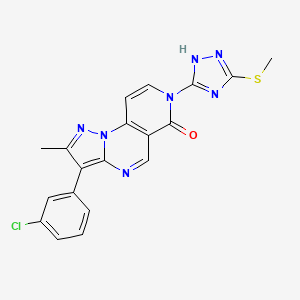
C19H14ClN7OS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains multiple functional groups, including a chlorophenyl group, a triazole ring, and a quinazolinone structure
Méthodes De Préparation
The synthesis of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the triazole ring and the quinazolinone structure separately. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile . The quinazolinone structure is often prepared via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone . The final step involves the coupling of the triazole and quinazolinone moieties through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions .
Analyse Des Réactions Chimiques
1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one: undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes . The quinazolinone structure can interact with protein targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one include other triazole and quinazolinone derivatives. These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . For example:
1,2,4-Triazole: A simple triazole ring without additional substituents.
Quinazolinone: A basic quinazolinone structure without the triazole or chlorophenyl groups.
4-Chlorophenyl-1,2,4-triazole: A triazole ring with a chlorophenyl substituent but lacking the quinazolinone moiety.
These comparisons highlight the unique combination of functional groups in 1-({[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one , which contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H14ClN7OS |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
5-(3-chlorophenyl)-4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14ClN7OS/c1-10-15(11-4-3-5-12(20)8-11)16-21-9-13-14(27(16)25-10)6-7-26(17(13)28)18-22-19(29-2)24-23-18/h3-9H,1-2H3,(H,22,23,24) |
Clé InChI |
TVPOCVJXBFFIKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)N(C=C3)C5=NC(=NN5)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Fluorophenyl)methyl]-4-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12631104.png)
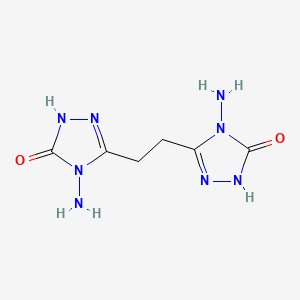
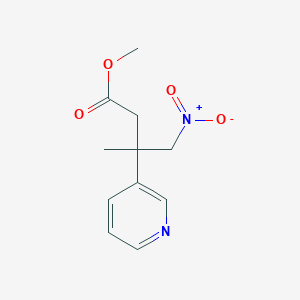
![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl{3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}methanone](/img/structure/B12631121.png)
![4-({[2-(5-Methoxy-1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B12631129.png)
![1-Piperazinecarboxylic acid, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B12631131.png)

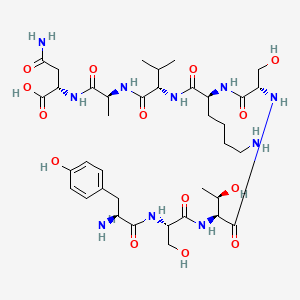
![4-[(R)-Hydroxy(1-methyl-1H-imidazol-5-yl)methyl]benzonitrile](/img/structure/B12631150.png)
![2-Propanol, 1-[(4-amino-2-bromo-5-fluorophenyl)amino]-3-(phenylmethoxy)-, (2R)-](/img/structure/B12631160.png)
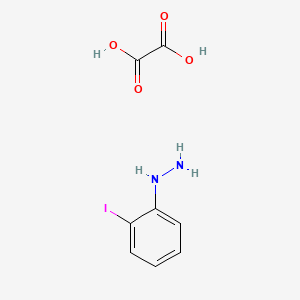
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Methyl 4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12631185.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)
